molecular formula C24H26N6O3 B2770397 7-benzyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 331666-83-2

7-benzyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2770397
M. Wt: 446.511
InChI Key: OELKXGLGJOJRFG-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, color, odor, stability, etc.


Scientific Research Applications

Cardiovascular Activity

Research has explored the synthesis and cardiovascular activity of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and their derivatives. These compounds were tested for their electrocardiographic, antiarrhythmic, and hypotensive activity. It was found that certain compounds displayed strong prophylactic antiarrhythmic activity and hypotensive activity, showing potential applications in cardiovascular research (Chłoń-Rzepa et al., 2004).

Antimicrobial Activities

Synthetic efforts have been made to create novel compounds with potential antimicrobial activities. For instance, certain piperazine derivatives were synthesized and evaluated for their effectiveness against various microorganisms. Some of these compounds exhibited moderate to good antimicrobial activities, suggesting their use in developing new antimicrobial agents (Bektaş et al., 2007).

Analgesic and Anti-inflammatory Agents

Studies have also delved into the analgesic and anti-inflammatory properties of purine-2,6-dione derivatives. New 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties have shown significant activity in vivo models, pointing towards their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Fluorescence Imaging

The synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors have been reported, which contain the 1-(2-methoxyphenyl)piperazine structure. These compounds displayed high receptor affinity and excellent fluorescence properties, suggesting their application in fluorescence microscopy for receptor imaging (Lacivita et al., 2009).

Antiproliferative Activity

Research into piperazine derivatives has identified compounds with significant antiproliferative effects against certain cancer cell lines, including the K-562 human chronic myelogenous leukemia. These findings suggest potential applications in cancer therapy (Saab et al., 2013).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

7-benzyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-27-21-20(22(31)26-24(27)32)30(16-17-6-4-3-5-7-17)23(25-21)29-14-12-28(13-15-29)18-8-10-19(33-2)11-9-18/h3-11H,12-16H2,1-2H3,(H,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELKXGLGJOJRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

CAS RN

331666-83-2
Record name 7-BENZYL-8-(4-(4-METHOXY-PH)-1-PIPERAZINYL)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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